C.I. Acid brown 120

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H23N12Na3O9S3 |

|---|---|

Molecular Weight |

860.8 g/mol |

IUPAC Name |

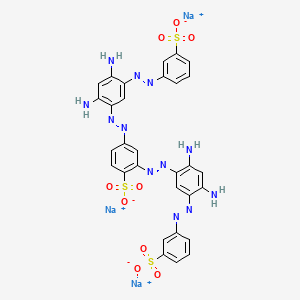

trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C30H26N12O9S3.3Na/c31-21-12-22(32)26(14-25(21)38-35-16-3-1-5-19(9-16)52(43,44)45)40-37-18-7-8-30(54(49,50)51)29(11-18)42-41-28-15-27(23(33)13-24(28)34)39-36-17-4-2-6-20(10-17)53(46,47)48;;;/h1-15H,31-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |

InChI Key |

FNMUSJRVXAQLRS-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2N)N)N=NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C=C(C(=C4)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])N)N.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

C.I. Acid Brown 120 chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 120, identified by the Colour Index Number 35020 and CAS Registry Number 6428-26-8, is a multi-azo dye. As a member of the acid dye class, it is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides. Its molecular structure, characterized by multiple azo groups (-N=N-), is responsible for its chromophoric properties. This technical guide provides a detailed overview of the chemical and physical properties of this compound, its molecular structure, a general synthesis methodology, and analytical protocols. Due to its primary application in the dye industry, information regarding its direct use in drug development or its interaction with specific signaling pathways is not available.

Chemical and Physical Properties

This compound is a complex organic salt with a significant molecular weight. A summary of its key chemical and physical properties is presented in the tables below. It is noteworthy that while general qualitative descriptions of its properties are available, specific quantitative data such as solubility in g/L, a precise melting or decomposition point, and UV-Visible absorption maxima are not readily found in publicly available literature.

General Properties

| Property | Value | Source |

| C.I. Name | Acid Brown 120 | |

| C.I. Number | 35020 | |

| CAS Registry Number | 6428-26-8 | |

| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | |

| Molecular Weight | 860.75 g/mol | |

| Chemical Class | Multi-azo dye | |

| Physical Appearance | Red-light brown powder |

Solubility and Spectroscopic Properties

| Property | Description | Source |

| Solubility in Water | Soluble, forming a yellow-light brown solution. | |

| Behavior in Acid | In strong sulfuric acid, it dissolves to form a dark brown solution, which turns tan upon dilution. In an aqueous solution with strong hydrochloric acid, a brown precipitate is formed. | |

| Behavior in Base | In a thick sodium hydroxide solution, it forms an orange-brown solution. | |

| UV-Vis Absorption | Specific λmax not available in the searched literature. | |

| Melting/Decomposition Point | Not available in the searched literature. |

Molecular Structure

This compound is a multi-azo dye, meaning its structure contains more than one azo group (-N=N-) linking aromatic moieties. The molecular formula, C₃₀H₂₃N₁₂Na₃O₉S₃, indicates a large and complex structure. The presence of three sodium sulfonate (-SO₃Na) groups confers its solubility in water, a characteristic feature of acid dyes. These negatively charged sulfonate groups allow the dye to form ionic bonds with the positively charged amino groups in protein fibers under acidic conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available. However, based on the general principles of azo dye chemistry, representative methodologies can be outlined.

Synthesis of this compound (General Methodology)

The synthesis of this compound involves a multi-step process of diazotization and coupling reactions.

Step 1: First Diazotization and Coupling

-

Diazotization of 3-Aminobenzenesulfonic Acid: 3-Aminobenzenesulfonic acid is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt. The temperature is kept low to prevent the decomposition of the unstable diazonium salt.

-

Coupling with Benzene-1,3-diamine: The resulting diazonium salt solution is then slowly added to a solution of Benzene-1,3-diamine. The coupling reaction occurs to form a monoazo compound.

Step 2: Second Diazotization and Coupling

-

Diazotization of the Monoazo Product: The product from the first coupling step, which contains a free amino group, is diazotized under similar conditions as described in Step 1.

-

Coupling with a Second Molecule of Benzene-1,3-diamine: The newly formed diazonium salt is then coupled with another molecule of Benzene-1,3-diamine to form a disazo compound.

Step 3: Third Diazotization and Final Coupling

-

Diazotization of 2,4-Diaminobenzenesulfonic Acid: 2,4-Diaminobenzenesulfonic acid is bis-diazotized to form a tetrazo compound.

-

Final Coupling: The bis-diazotized 2,4-Diaminobenzenesulfonic acid is coupled with two molecules of the disazo compound formed in Step 2 to yield the final multi-azo dye, this compound.

Step 4: Isolation and Purification The final dye is typically isolated by salting out with sodium chloride, followed by filtration, washing, and drying.

Analysis of this compound (Representative HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of dyes. A general reverse-phase HPLC method for the analysis of an acid dye is provided below.

-

Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with an additive like 0.1% formic acid or an ammonium acetate buffer.

-

Solvent B: Acetonitrile or methanol with the same additive.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute the more hydrophobic components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection: The DAD can monitor a range of wavelengths to determine the absorption maximum of the dye and detect any impurities.

-

Sample Preparation: A stock solution of the dye is prepared in the mobile phase or a suitable solvent (e.g., water/methanol mixture) and then diluted to an appropriate concentration for analysis.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Logical Relationship of Dye Properties and Application

The following diagram illustrates the relationship between the chemical structure of this compound and its application as an acid dye.

Caption: Relationship between structure and application of this compound.

C.I. Acid Brown 120 (CAS 6428-26-8): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on C.I. Acid Brown 120. A comprehensive toxicological and experimental profile for this specific compound is not available in the public domain. The information provided should be used for research and informational purposes only.

Executive Summary

This compound is a multi-azo anionic dye. Like other acid dyes, its primary application is in the dyeing of protein fibers such as wool, silk, and polyamide, as well as in leather finishing. Detailed toxicological data, including acute toxicity, carcinogenicity, and mutagenicity, are largely unavailable for this specific compound. The information presented herein is compiled from general chemical databases and safety data sheets, which highlight a significant lack of specific experimental studies on its biological interactions. Researchers should exercise caution and conduct thorough safety evaluations before use.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. Quantitative data on properties such as melting point, boiling point, and vapor pressure are not publicly available.

| Property | Value | Reference |

| CAS Number | 6428-26-8 | [1] |

| C.I. Name | Acid Brown 120, 35020 | [1] |

| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [1] |

| Molecular Weight | 860.75 g/mol | [1] |

| Chemical Class | Multi-azo dye | [1] |

| Appearance | Solid, Red-light brown powder | [1] |

| Solubility | Soluble in water (yields a yellow-light brown solution). | [1] |

Synthesis and Manufacturing

General Manufacturing Protocol

The synthesis of this compound involves a series of diazotization and coupling reactions, characteristic of azo dye production. The documented manufacturing method is as follows:

-

Diazotization: 3-Aminobenzenesulfonic acid is diazotized.

-

First Coupling: The resulting diazonium salt is coupled with Benzene-1,3-diamine.

-

Second Coupling: The product from the first coupling (in a 2-molar ratio) is then coupled with a diazotized form of 2,4-Diaminobenzenesulfonic acid (in a 1-molar ratio) to form the final multi-azo dye structure.[1]

Generalized Synthesis Workflow

The following diagram illustrates the general logical workflow for the synthesis of a multi-azo dye like this compound.

Toxicological and Safety Profile

There is a significant lack of specific toxicological data for this compound. A publicly available Safety Data Sheet (SDS) indicates "no data available" for the most critical toxicological endpoints.

| Toxicological Endpoint | Data | Reference |

| Acute Toxicity (Oral) | No data available | [2] |

| Skin Corrosion/Irritation | No data available | [2] |

| Serious Eye Damage/Irritation | No data available | [2] |

| Respiratory or Skin Sensitization | No data available | [2] |

| Germ Cell Mutagenicity | No data available | [2] |

| Carcinogenicity | No data available | [2] |

| Reproductive Toxicity | No data available | [2] |

General Handling Precautions: Due to the lack of data, this compound should be handled with care. Standard laboratory precautions should be followed, including:

-

Handling in a well-ventilated area.

-

Use of personal protective equipment (PPE), including gloves and safety goggles.

-

Avoidance of dust formation and inhalation.

-

Washing hands thoroughly after handling.

Applications and Use Cases

The applications of this compound are characteristic of acid dyes in general. Its anionic nature and water solubility make it suitable for dyeing materials containing cationic sites, such as protein fibers.

-

Textile Dyeing: Primarily used for dyeing wool, silk, and polyamide fibers. The process typically occurs in an acidic bath which facilitates the binding of the dye to the fiber.

-

Leather Dyeing: Used in the coloring and finishing of leather products.

-

Other Potential Uses: While not specifically documented for this compound, related acid brown dyes find applications in paper coloration and ink formulations.

General Experimental Protocol: Acid Dyeing of Protein Fibers

No specific experimental protocols involving this compound were found in the reviewed literature. The following is a generalized protocol for the application of acid dyes to protein fibers like wool.

Objective: To dye a wool sample using an acid dye.

Materials:

-

Wool yarn or fabric sample

-

Acid dye (e.g., this compound)

-

Water

-

Acid source (e.g., acetic acid or sulfuric acid to adjust pH)

-

Heating apparatus (e.g., water bath or hot plate)

-

Beakers and stirring rods

Methodology:

-

Scouring: The wool sample is first washed with a neutral detergent to remove any impurities or oils and then rinsed thoroughly.

-

Dye Bath Preparation: The acid dye is dissolved in water to create a stock solution. A dye bath is prepared by diluting the stock solution to the desired concentration.

-

pH Adjustment: The pH of the dye bath is lowered to an acidic range (typically pH 2-6) by the addition of an acid. This protonates the amine groups in the wool fibers, creating cationic sites for the anionic dye to bind.

-

Dyeing Process: The wet, scoured wool is introduced into the dye bath. The temperature is gradually raised to near boiling (80-100°C) and maintained for a set period (e.g., 30-60 minutes) with occasional stirring to ensure even dye uptake.

-

Rinsing and Drying: After the dyeing period, the sample is removed, rinsed with water to remove any unfixed dye, and allowed to dry.

The following diagram illustrates the general workflow for this application.

Relevance to Drug Development

No information was found in the public domain to suggest that this compound has any application or has been studied in the context of drug development. There are no published studies describing its interaction with biological signaling pathways or its potential as a therapeutic agent or diagnostic tool. Its classification and known applications are confined to its properties as a dye.

References

C.I. Acid Brown 120 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of C.I. Acid Brown 120, a multi-azo acid dye. The following sections outline its chemical and physical properties, manufacturing process, and key identifiers, presenting a valuable resource for professionals in research and development.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃[1] |

| Molecular Weight | 860.75 g/mol [1] |

| C.I. Name | Acid Brown 120[1] |

| C.I. Number | 35020[1] |

| CAS Registry Number | 6428-26-8[1] |

| Chemical Class | Multi-azo[1] |

Physicochemical Properties

This compound is a red-light brown dye. It is soluble in water, forming a yellow-light brown solution. In the presence of strong sulfuric acid, it appears dark brown and becomes tan upon dilution. The addition of strong hydrochloric acid to its aqueous solution results in a brown precipitate, while adding a thick sodium hydroxide solution turns it orange-brown.[1]

Manufacturing Process

The synthesis of this compound involves a multi-step diazotization and coupling process. The general workflow for its manufacturing is outlined below.

The manufacturing process begins with the diazotization of 3-Aminobenzenesulfonic acid. This is followed by the coupling of the resulting product with Benzene-1,3-diamine. Two molar equivalents of this intermediate product are then coupled with one molar equivalent of double nitrided 2,4-Diaminobenzenesulfonic acid to yield the final this compound dye.[1]

Applications

References

An In-depth Technical Guide to the Solubility of C.I. Acid Brown 120

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Brown 120. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields. This document outlines the known solubility properties, a detailed experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a multi-azo acid dye.[1] Acid dyes are typically water-soluble and are primarily used for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.[2] The solubility of these dyes is a critical parameter that influences their application and performance.

Solubility of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Observation |

| Water | Soluble | Forms a yellow-light brown solution.[1] |

| Organic Solvents | Generally limited | Acid dyes typically exhibit limited solubility in organic solvents.[2] |

It is important to note that the solubility of acid dyes can be influenced by factors such as temperature, pH, and the presence of electrolytes.[3] For instance, adding a strong hydrochloric acid to an aqueous solution of this compound can cause a brown precipitation, while the addition of a thick sodium hydroxide solution results in an orange-brown solution.[1]

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, a standardized experimental method is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of dyes.[4][5]

3.1. Principle

The shake-flask method involves creating a supersaturated solution of the solute (this compound) in a specific solvent and agitating it at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the clear supernatant represents the solubility of the compound in that solvent at that temperature.

3.2. Materials and Equipment

-

This compound powder

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, DMSO)

-

Sealed containers (e.g., screw-cap vials or flasks)

-

Constant temperature bath with agitation (shaker)

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

3.3. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the sealed container in a constant temperature bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is achieved between the dissolved and undissolved dye.[4]

-

Phase Separation: After equilibration, remove the container from the shaker and allow it to stand to let the undissolved solid settle. To separate the solid from the liquid phase, centrifuge the solution.[4][5]

-

Filtration: Carefully draw the clear supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[5] It is crucial to avoid temperature fluctuations during this step.[4]

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution as necessary to fall within the concentration range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

-

Data Reporting: Use the calibration curve to determine the concentration of the diluted sample. Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. Report the solubility in units such as mg/mL or g/L at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

References

C.I. Acid Brown 120: A Technical Guide to its Spectral Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of C.I. Acid Brown 120, a multi-azo acid dye. Due to the limited availability of specific quantitative spectral data in the public domain for this particular dye, this document outlines the general properties of similar acid dyes and provides detailed experimental protocols for determining its specific spectral characteristics.

Core Properties of this compound

This compound is a water-soluble anionic dye belonging to the multi-azo class. Its fundamental properties are summarized in the table below.

| Property | Value |

| C.I. Name | Acid Brown 120 |

| C.I. Number | 35020 |

| CAS Number | 6428-26-8 |

| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ |

| Molecular Weight | 860.75 g/mol [1] |

| Chemical Class | Multi-azo dye |

| Physical Description | A red-light brown powder. |

| Solubility | Soluble in water, forming a yellow-light brown solution[1]. |

Qualitative Spectral Behavior:

-

In a neutral aqueous solution, this compound appears as a yellow-light brown solution[1].

-

In the presence of strong sulfuric acid, the solution turns dark brown[1].

-

Upon the addition of a thick sodium hydroxide solution, the color changes to orange-brown[1].

These color changes indicate that the absorption spectrum of this compound is sensitive to pH, a common characteristic of acid dyes containing ionizable groups.

General Spectral Characteristics of Azo Dyes

Azo dyes, including this compound, are characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. Their spectral properties are defined by electronic transitions within the molecule.

-

UV Region: Weaker absorption bands are typically observed in the ultraviolet region, which are attributed to π → π* electronic transitions within the aromatic rings[2].

-

Visible Region: More intense and broader absorption bands are found in the visible range. These are due to π → π* transitions involving the entire conjugated system, including the azo group and any auxochromic (color-enhancing) and chromophoric (color-bearing) groups attached to the aromatic rings[2]. The position and intensity of these bands determine the color of the dye. For brown dyes, this typically means broad absorption across a significant portion of the visible spectrum.

Experimental Protocol for Spectral Characterization

To determine the specific spectral characteristics of this compound, the following experimental protocol for UV-Visible absorption spectroscopy can be employed.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in an appropriate solvent system.

Materials and Equipment:

-

This compound powder

-

Analytical balance

-

Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes

-

Cuvettes (quartz or glass, with a 1 cm path length)

-

Dual-beam UV-Visible spectrophotometer

-

pH meter

-

Buffer solutions (e.g., acidic buffer)

-

Distilled or deionized water

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound powder (e.g., 10 mg).

-

Dissolve the powder in a suitable solvent. Given that it is an acid dye, an acidic buffer solution is recommended to ensure a consistent ionic state[3]. The choice of buffer should be one that does not absorb in the spectral region of interest.

-

Quantitatively transfer the solution to a 100 mL volumetric flask and dilute to the mark with the same solvent to create a stock solution of known concentration.

-

-

Preparation of Standard Dilutions:

-

Perform a series of dilutions from the stock solution to prepare a set of standards with decreasing concentrations. This is crucial for generating a calibration curve to verify adherence to the Beer-Lambert Law.

-

-

Spectrophotometer Setup and Calibration:

-

Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 200-800 nm).

-

Calibrate the instrument by using a cuvette filled with the solvent blank (the same acidic buffer used to prepare the dye solutions).

-

-

Measurement of Absorption Spectra:

-

Starting with the most dilute solution, fill a clean cuvette with the sample.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Repeat the measurement for all the standard solutions at the determined λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance at λmax versus the concentration of the standard solutions.

-

If the plot is linear and passes through the origin, it confirms that the Beer-Lambert Law is obeyed within this concentration range.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve using the Beer-Lambert Law equation: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the spectral characteristics of this compound can be visualized as follows:

References

An In-depth Technical Guide to the Synthesis and Purification of C.I. Acid Brown 120

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for C.I. Acid Brown 120 (C.I. 35020; CAS No. 6428-26-8), a multi-azo dye. Due to the limited availability of a detailed, published experimental protocol for this specific dye, this document outlines a representative synthesis and purification strategy based on established principles of azo dye chemistry.

Chemical Profile and Properties

This compound is a water-soluble anionic dye characterized by its multiple azo linkages. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| C.I. Name | Acid Brown 120 | [1] |

| C.I. Number | 35020 | [1] |

| CAS Number | 6428-26-8 | [1] |

| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [1] |

| Molecular Weight | 860.75 g/mol | [1] |

| Appearance | Red-light brown powder | [1] |

| Solubility | Soluble in water (yellow-light brown solution) | [1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving a series of diazotization and azo coupling reactions. The manufacturing method can be described as the diazotization of 3-aminobenzenesulfonic acid and its coupling with benzene-1,3-diamine. This product (in a 2:1 molar ratio) is then coupled with the diazonium salt of 2,4-diaminobenzenesulfonic acid.[1]

Synthesis Pathway

The overall synthetic pathway can be visualized as a multi-step process, starting with the formation of a monoazo intermediate, followed by the creation of a bis-azo intermediate, and culminating in the final trisazo dye.

Caption: Synthesis pathway for this compound.

Experimental Protocols

The following are detailed, representative protocols for each step of the synthesis.

Step 1: Synthesis of the Monoazo Intermediate

-

Diazotization of 3-Aminobenzenesulfonic Acid:

-

Suspend one molar equivalent of 3-aminobenzenesulfonic acid in water and add a stoichiometric amount of sodium carbonate to achieve dissolution.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a concentrated aqueous solution of sodium nitrite (1.05 molar equivalents) while maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Coupling with Benzene-1,3-diamine:

-

In a separate vessel, dissolve one molar equivalent of benzene-1,3-diamine in a dilute hydrochloric acid solution.

-

Cool this solution to 0-5°C.

-

Slowly add the freshly prepared diazonium salt solution to the benzene-1,3-diamine solution with vigorous stirring, maintaining the temperature below 5°C.

-

Adjust the pH of the reaction mixture to 4-5 by the slow addition of a sodium acetate solution to facilitate the coupling reaction.

-

Continue stirring for 2-4 hours at low temperature. The formation of a colored precipitate indicates the formation of the monoazo intermediate.

-

Step 2: Synthesis of the Bis-azo Intermediate

-

Coupling with a Second Equivalent of Diazotized 3-Aminobenzenesulfonic Acid:

-

Prepare a second equivalent of diazotized 3-aminobenzenesulfonic acid as described in Step 1.

-

To the suspension of the monoazo intermediate from the previous step, slowly add the second equivalent of the diazonium salt solution.

-

Maintain the temperature at 0-5°C and continue stirring for an additional 3-5 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 3: Synthesis of this compound

-

Diazotization of 2,4-Diaminobenzenesulfonic Acid:

-

Prepare the diazonium salt of 2,4-diaminobenzenesulfonic acid using a similar procedure as for 3-aminobenzenesulfonic acid. Due to the presence of two amino groups, careful control of stoichiometry is crucial.

-

-

Final Coupling Reaction:

-

Slowly add the freshly prepared diazonium salt of 2,4-diaminobenzenesulfonic acid to the suspension of the bis-azo intermediate.

-

Maintain the reaction temperature below 10°C and stir for several hours until the reaction is complete, as indicated by TLC.

-

The final product, this compound, will be present as a colored precipitate in the reaction mixture.

-

Purification of this compound

Purification is critical to remove unreacted starting materials, by-products, and inorganic salts.

Purification Workflow

A general workflow for the purification of this compound is outlined below.

Caption: Purification workflow for this compound.

Experimental Protocol

-

Isolation of the Crude Product:

-

The crude this compound is typically precipitated from the reaction mixture by "salting out." Add sodium chloride to the final reaction mixture to decrease the solubility of the sulfonated dye, leading to its precipitation.

-

Collect the precipitate by vacuum filtration.

-

-

Washing:

-

Wash the filter cake with a cold saturated sodium chloride solution to remove inorganic impurities.

-

A subsequent wash with a cold ethanol-water mixture can help remove organic impurities.

-

-

Recrystallization:

-

For higher purity, the crude dye can be recrystallized. Dissolve the crude product in a minimum amount of hot water.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

-

Drying:

-

Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80°C) to constant weight.

-

An alternative or supplementary purification step involves the use of adsorbents. It has been noted that this compound can be adsorbed and removed by bentone clay, which could be explored as a method to remove specific impurities.

Data Presentation

The following tables present illustrative quantitative data for the synthesis and purification of this compound. Note: This data is representative and may vary based on specific experimental conditions.

Table 1: Illustrative Reaction Parameters and Yields

| Step | Key Reactants | Molar Ratio | Typical Reaction Time (hours) | Typical Yield (%) |

| 1 | 3-Aminobenzenesulfonic acid, Benzene-1,3-diamine | 1:1 | 2-4 | 85-95 |

| 2 | Monoazo intermediate, 3-Aminobenzenesulfonic acid | 1:1 | 3-5 | 80-90 |

| 3 | Bis-azo intermediate, 2,4-Diaminobenzenesulfonic acid | 1:1 | 4-6 | 75-85 |

Table 2: Illustrative Purity Analysis

| Purification Step | Purity (%) | Analytical Method |

| Crude Product | 60-70 | UV-Vis Spectroscopy |

| After Washing | 75-85 | HPLC |

| After Recrystallization | >95 | HPLC, Elemental Analysis |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The multi-step synthesis, rooted in fundamental diazotization and coupling reactions, requires careful control of reaction conditions to achieve a good yield and purity. The purification strategy, employing salting out, washing, and recrystallization, is essential for obtaining a high-purity product suitable for research and development applications. The provided protocols and workflows serve as a valuable resource for scientists and professionals working with this and related polyazo dyes.

References

An In-depth Technical Guide to the Photophysical Properties of C.I. Acid Brown 120

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative photophysical data for C.I. Acid Brown 120 is limited. This guide provides foundational information and outlines generalized experimental protocols for its characterization. Comparative data from other acid brown dyes is included for contextual understanding but should not be considered representative of this compound.

Introduction to this compound

This compound, also identified by its Colour Index number 35020, is a multi-azo dye.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which form a conjugated system with aromatic rings, the primary basis for their color.[2][3] Acid dyes are so named for their application in acidic dye baths and are typically used for dyeing protein fibers like wool and silk, as well as polyamides.[4]

The fundamental properties of this compound are detailed below:

| Property | Value | Reference |

| C.I. Name | Acid Brown 120 | [1] |

| C.I. Number | 35020 | [1] |

| CAS Number | 6428-26-8 | [1] |

| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [1] |

| Molecular Weight | 860.75 g/mol | [1] |

| Chemical Class | Multi-azo | [1] |

Photophysical Properties

The photophysical properties of a dye, such as its absorption and emission characteristics, quantum yield, and fluorescence lifetime, are critical for its application in research and development, particularly in areas like fluorescence microscopy and sensing. As of this report, specific quantitative photophysical data for this compound is not available in peer-reviewed literature.

For the purpose of providing a broader context for the "Acid Brown" dye class, the following table summarizes photophysical data for other analogous dyes. It is crucial to note that these values are not those of this compound and should only be used for comparative purposes.

Table of Photophysical Properties for Comparative Acid Dyes

| C.I. Name | Absorption Max (λmax) | Emission Max (λem) | Solvent | Reference |

| Acid Yellow 17 | 224, 254, 400 nm | 295, 306, 412, 437 nm | Water | [5] |

Generalized Experimental Protocols for Photophysical Characterization

To determine the photophysical properties of this compound, a series of standard spectroscopic techniques can be employed. The following are detailed methodologies for these key experiments.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in a suitable solvent (e.g., ultrapure water, ethanol, or DMSO) to prepare a concentrated stock solution (e.g., 1 mM). The choice of solvent is critical as it can influence the photophysical properties.

-

Working Solutions: Prepare a series of dilutions from the stock solution to be used for different measurements. For absorption spectroscopy, concentrations in the range of 1-10 µM are typically used to ensure the absorbance is within the linear range of the spectrophotometer (generally < 1.0). For fluorescence spectroscopy, more dilute solutions (e.g., 0.1-1 µM) are often necessary to avoid inner filter effects.

Absorption Spectroscopy

This experiment determines the wavelengths of light the dye absorbs and its molar extinction coefficient.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

-

Procedure: a. Record a baseline spectrum using a cuvette filled with the solvent that will be used for the sample. b. Measure the absorption spectrum of the this compound working solution over a relevant wavelength range (e.g., 200-800 nm). c. The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax). d. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

This experiment measures the emission spectrum of the dye.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), monochromators for both excitation and emission, and a detector (e.g., a photomultiplier tube).

-

Procedure: a. Excite the sample at its absorption maximum (λmax) as determined from the absorption spectrum. b. Scan the emission wavelengths over a range longer than the excitation wavelength (e.g., from λmax + 10 nm to 800 nm). c. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

Fluorescence Quantum Yield (ΦF) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. It is often determined relative to a standard of known quantum yield.

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Procedure: a. Prepare a series of dilutions of both the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects. b. Measure the absorption and fluorescence emission spectra for all solutions. c. Integrate the area under the emission curves for both the sample and the standard. d. Calculate the quantum yield using the following equation: ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

-

Procedure: a. Excite the sample with a pulsed light source (e.g., a laser diode or LED). b. The TCSPC system measures the time delay between the excitation pulse and the detection of the emitted photons. c. A histogram of these delay times is generated, which represents the fluorescence decay curve. d. The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.

Visualizations

As no specific signaling pathways or complex experimental workflows involving this compound were identified in the literature, a generalized workflow for the photophysical characterization of a fluorescent dye is presented below.

Caption: A generalized workflow for the photophysical characterization of a fluorescent dye.

Conclusion

While this compound is a commercially available dye, its detailed photophysical properties are not well-documented in publicly accessible scientific literature. This guide provides the foundational chemical information for this dye and outlines the standard experimental procedures necessary for a comprehensive photophysical characterization. For researchers and professionals in drug development, the application of these protocols will be essential to determine the suitability of this compound for their specific applications, such as its use as a fluorescent probe or tag. The provided comparative data for other acid dyes offers a preliminary glimpse into the potential spectral range of this class of compounds, but empirical determination of the properties for this compound is strongly recommended.

References

In-depth Technical Guide: Health and Safety Data for C.I. Acid Brown 120

Audience: Researchers, scientists, and drug development professionals.

Core Subject: C.I. Acid Brown 120 (CAS No: 6428-26-8, C.I. No: 35020)

Executive Summary

This technical guide addresses the health and safety profile of the multi-azo dye, this compound. A thorough review of publicly available toxicological data reveals a significant lack of specific experimental studies for this compound. A Safety Data Sheet (SDS) for this compound explicitly states that no data is available for key toxicological endpoints, including acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity[1]. Consequently, a quantitative risk assessment for this compound cannot be performed at this time.

This document provides the available identifying information for this compound and discusses the general toxicological concerns associated with azo dyes. Furthermore, it outlines standard experimental protocols that would be necessary to comprehensively evaluate the safety of this substance. A logical workflow for assessing the toxicological profile of an untested azo dye is also presented.

Compound Identification

| Identifier | Value | Reference |

| C.I. Name | Acid Brown 120 | [2] |

| C.I. Number | 35020 | [2] |

| CAS Number | 6428-26-8 | [2] |

| Molecular Formula | C₃₀H₂₃N₁₂Na₃O₉S₃ | [2] |

| Molecular Weight | 860.75 g/mol | [2] |

| Chemical Class | Multi-azo dye | [2] |

| Synonyms | Trisodium 2,4-bis[[2,4-diamino-5-[(3-sulphonatophenyl)azo]phenyl]azo]benzenesulphonate | [3] |

Health and Safety Data Summary

A comprehensive search for toxicological data for this compound yielded no specific quantitative results. A Safety Data Sheet from a chemical supplier explicitly states "no data available" for the following critical endpoints[1]:

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Irritation

-

Respiratory or Skin Sensitization

-

Germ Cell Mutagenicity

-

Carcinogenicity

-

Reproductive Toxicity

-

Specific Target Organ Toxicity (Single and Repeated Exposure)

Due to the absence of this critical information, no quantitative data tables can be presented.

General Toxicological Profile of Azo Dyes

In the absence of specific data for this compound, it is prudent for researchers to consider the known hazards associated with the broader class of azo dyes. Azo dyes are characterized by the presence of one or more azo bonds (-N=N-). A primary toxicological concern is the potential for these bonds to be cleaved, either through metabolic processes in the body or by environmental degradation, which can release constituent aromatic amines. Some aromatic amines are known to be mutagenic and carcinogenic[4].

Potential Health Effects:

-

Genotoxicity and Carcinogenicity: The reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are established mutagens and carcinogens[4].

-

Skin Sensitization: Certain azo dyes are known to be skin sensitizers, capable of causing allergic contact dermatitis upon repeated exposure.

-

Aquatic Toxicity: Azo dyes can be persistent in the environment and may exhibit toxicity to aquatic organisms[5][6].

Given that this compound is a multi-azo dye, its metabolic and degradation pathways, if any, are unknown. Without experimental data, the potential for this dye to release harmful aromatic amines cannot be ruled out.

Recommended Experimental Protocols for Safety Assessment

To establish a comprehensive health and safety profile for this compound, a battery of standardized toxicological tests would be required. The following outlines the typical experimental methodologies that should be employed.

Acute Toxicity

-

Methodology: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Protocol Summary: A stepwise procedure with the use of a limited number of animals (typically rats). The method involves dosing animals at defined levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Observations of effects and mortality are made to determine the acute toxic class of the substance.

Skin and Eye Irritation

-

Methodology (Skin): OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Protocol Summary: Application of the test substance to the shaved skin of a limited number of rabbits. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

-

Methodology (Eye): OECD Test Guideline 405 (Acute Eye Irritation/Corrosion).

-

Protocol Summary: Instillation of the test substance into the conjunctival sac of one eye of a limited number of rabbits. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points.

Skin Sensitization

-

Methodology: OECD Test Guideline 429 (Skin Sensitization: Local Lymph Node Assay - LLNA).

-

Protocol Summary: Application of the test substance to the dorsal surface of the ears of mice for three consecutive days. On day 5, the draining auricular lymph nodes are excised, and lymphocyte proliferation is measured as an indicator of sensitization.

Genotoxicity

A tiered approach is typically used:

-

Gene Mutation:

-

Methodology: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test).

-

Protocol Summary: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without metabolic activation. A positive result is indicated by a significant increase in the number of revertant colonies.

-

-

Chromosomal Aberration:

-

Methodology: OECD Test Guideline 473 (In Vitro Mammalian Chromosomal Aberration Test).

-

Protocol Summary: Cultured mammalian cells (e.g., Chinese hamster ovary cells) are exposed to the test substance. Cells are harvested and metaphase chromosomes are examined for structural aberrations.

-

Ecotoxicity

-

Methodology: OECD Test Guideline 203 (Fish, Acute Toxicity Test).

-

Protocol Summary: Fish (e.g., Zebrafish or Rainbow Trout) are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. The LC50 (the concentration lethal to 50% of the test fish) is determined.

Logical and Experimental Workflows

The following diagrams illustrate a generalized workflow for assessing the toxicological risk of an uncharacterized azo dye like this compound.

Caption: Tiered approach for toxicological assessment of an azo dye.

Conclusion

There is a critical lack of publicly available health and safety data for this compound. The "no data available" status for multiple key toxicological endpoints in its Safety Data Sheet precludes a formal risk assessment[1]. Professionals handling this substance should exercise caution and operate under the assumption that it may possess hazards typical of the azo dye class, including the potential for skin sensitization and the metabolic release of potentially harmful aromatic amines. Comprehensive toxicological testing according to standardized protocols is required to determine the specific health and safety profile of this compound.

References

- 1. targetmol.com [targetmol.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. 1,3-Benzenediol, 2,4-bis(2-(4-dodecylphenyl)diazenyl)- | 65087-00-5 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Toxicity of the azo dyes Acid Red 97 and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Analysis of C.I. Acid Brown 120 Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 120 (C.I. 35020; CAS 6428-26-8) is a multi-azo dye characterized by its complex aromatic structure, making it a recalcitrant compound in the environment.[1] The degradation of such dyes is a critical area of research due to the potential for the formation of toxic and carcinogenic byproducts, such as aromatic amines.[2][3] This guide provides a comprehensive overview of the analytical methodologies required to study the degradation products of this compound. While specific research on the degradation of this compound is limited, this document outlines the established techniques and theoretical pathways based on studies of structurally similar azo dyes.

Molecular Structure of this compound:

The degradation of this dye typically commences with the reductive cleavage of the azo bonds (–N=N–), which are the chromophoric groups responsible for its color. This initial step leads to the formation of various aromatic amines, which can be further broken down into simpler, less toxic compounds through various degradation techniques.

Degradation Methodologies for Azo Dyes

Several methods are employed for the degradation of azo dyes, each with its own mechanism of action. The choice of method depends on factors such as the dye's structure, concentration, and the desired extent of degradation.

-

Biodegradation: This cost-effective and environmentally friendly method utilizes microorganisms such as bacteria and fungi.[4][5] These organisms produce enzymes like azoreductases, laccases, and peroxidases that can break down the complex dye structure.[4][6] The process can occur under both anaerobic and aerobic conditions, often in a sequential manner for complete mineralization.[2][3]

-

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic pollutants. Common AOPs for dye degradation include:

-

Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with the dye molecule or decompose to form hydroxyl radicals.[7][8]

-

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.

-

Photocatalysis: Semiconductor materials like titanium dioxide (TiO₂) are used as photocatalysts. When irradiated with UV light, they generate electron-hole pairs that lead to the formation of reactive oxygen species.

-

-

Ultrasound Treatment (Sonolysis): High-frequency sound waves create acoustic cavitation, leading to the formation and collapse of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, resulting in the formation of hydroxyl radicals and the thermal decomposition of the dye molecules.[9]

Experimental Protocols for Degradation Product Analysis

A multi-faceted analytical approach is necessary to identify and quantify the degradation products of this compound. The following are detailed experimental protocols for key analytical techniques.

Sample Preparation

-

Degradation Experiment: Conduct the degradation of a known concentration of this compound using the chosen method (e.g., biodegradation, ozonation).

-

Sampling: Collect samples at various time intervals to monitor the progress of the degradation.

-

Filtration and Extraction: Centrifuge the samples to remove any solid particles (e.g., microbial biomass, catalyst). The supernatant can then be subjected to solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. A C18 cartridge is commonly used for this purpose.

-

Solvent Evaporation and Reconstitution: Elute the analytes from the SPE cartridge with a suitable solvent (e.g., methanol). Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Analytical Techniques

3.2.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the cornerstone for the analysis of non-volatile and thermally labile degradation products.

-

Instrumentation: An HPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm) is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and acetonitrile is commonly employed.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

-

Scan Mode: Full scan mode for identifying unknown compounds and product ion scan (MS/MS) for structural elucidation.

-

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile degradation products. Derivatization may be necessary for polar compounds.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Chromatographic Conditions:

-

Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Temperature Program: An initial temperature of 90°C, held for a few minutes, followed by a ramp to a final temperature of 300°C.

-

Injector Temperature: 250°C.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

3.2.3. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present in the parent dye and its degradation products, providing evidence of the breakdown of the molecular structure.

-

Sample Preparation: The samples are typically dried and mixed with KBr to form a pellet.

-

Analysis: The FTIR spectra are recorded in the range of 4000 to 400 cm⁻¹. The disappearance of the azo bond peak (around 1600-1630 cm⁻¹) and the appearance of new peaks corresponding to amines (N-H stretching around 3300-3500 cm⁻¹) and other functional groups are monitored.

3.2.4. UV-Visible Spectrophotometry

This technique is primarily used to monitor the decolorization of the dye solution during the degradation process.

-

Procedure: The absorbance of the solution is measured at the maximum wavelength (λmax) of this compound in the visible region. The decrease in absorbance over time indicates the cleavage of the chromophoric azo bonds.

Quantitative Data Presentation

The following table presents an example of quantitative data from the biodegradation of a similar brown azo dye, Brown 703, by Pseudomonas aeruginosa.[4] This illustrates the type of data that would be generated in a study of this compound degradation.

| Parameter | Initial Value | After 72h Degradation | % Degradation/Change |

| Dye Concentration | 20 ppm | 5.73 ppm | 71.36% |

| pH | 7.0 | Not Reported | - |

| Temperature | 38°C | 38°C | - |

Signaling Pathways and Experimental Workflows

Proposed Biodegradation Pathway of a Multi-Azo Dye

The following diagram illustrates a hypothetical biodegradation pathway for a multi-azo dye like this compound, initiated by the enzymatic cleavage of the azo bonds.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systematic Evaluation of Biodegradation of Azo Dyes by Microorganisms: Efficient Species, Physicochemical Factors, and Enzymatic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Environmental Fate of C.I. Acid Brown 120: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 120, a multi-azo dye, is utilized in various industrial applications.[1] Understanding its environmental fate is crucial for assessing its ecological impact and developing effective remediation strategies. This technical guide provides a comprehensive overview of the known properties of this compound and infers its potential environmental behavior based on studies of analogous azo dyes. Due to a lack of specific studies on this compound, this guide leverages data from structurally similar dyes to predict its biodegradation, abiotic degradation, and ecotoxicity.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This dye is a complex molecule with multiple azo bonds (-N=N-), which are the primary sites for enzymatic and chemical degradation. Its solubility in water suggests a potential for widespread distribution in aquatic environments.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Brown 120 | [1] |

| C.I. Number | 35020 | [1] |

| CAS Number | 6428-26-8 | [1] |

| Chemical Class | Multi-azo | [1] |

| Molecular Formula | C30H23N12Na3O9S3 | [1] |

| Molecular Weight | 860.75 g/mol | [1] |

| Appearance | Red-light brown | [1] |

| Solubility in Water | Soluble (forms a yellow-light brown solution) | [1] |

Biodegradation

The breakdown of the azo linkage results in the formation of aromatic amines, which may be further degraded under aerobic conditions. For instance, the biodegradation of C.I. Acid Blue 113 by bacterial cultures has been shown to produce various metabolites, including aniline and naphthalene derivatives.[2][3] Similarly, studies on Reactive Red 120 have demonstrated its decolorization by bacterial consortia, with optimization of environmental parameters like pH and temperature enhancing the degradation rate.[4]

Inferred Biodegradation Pathway for this compound

Based on the degradation pathways of other multi-azo dyes, a putative biodegradation pathway for this compound can be proposed. The initial step would likely be the enzymatic cleavage of the azo bonds, leading to the formation of smaller aromatic amine intermediates. These intermediates may then undergo further aerobic degradation.

Caption: Inferred biodegradation pathway of this compound.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis, photolysis, and oxidation, can also contribute to the environmental fate of azo dyes. The stability of this compound to these processes is not documented. However, studies on other dyes provide some insights. For example, the degradation of Acid Brown 83 has been investigated using various advanced oxidation processes, including the use of hydrogen peroxide with and without UV irradiation and in the presence of Fe(II) ions (Fenton process). These studies have shown that such processes can effectively decolorize the dye solution.

The general workflow for studying abiotic degradation often involves subjecting the dye solution to specific conditions (e.g., UV light, oxidizing agents) and monitoring the change in concentration over time.

Caption: General experimental workflow for abiotic degradation studies.

Ecotoxicity

The ecotoxicity of this compound has not been specifically evaluated. However, azo dyes and their degradation products, particularly aromatic amines, are known to have toxic, mutagenic, and carcinogenic properties. The release of untreated or partially treated effluents containing these dyes can pose a significant threat to aquatic ecosystems.

Toxicity assessments of other azo dyes have been conducted using various organisms, such as bacteria, algae, and fish. It is crucial to evaluate not only the toxicity of the parent dye but also that of its degradation intermediates, as they can sometimes be more toxic than the original compound.

Experimental Protocols

Detailed experimental protocols for studying the environmental fate of this compound would likely follow established methods for other azo dyes.

Biodegradation Studies:

-

Isolation and Acclimatization of Microorganisms: Bacterial or fungal consortia capable of degrading the dye can be isolated from contaminated soil or wastewater. These microorganisms are then acclimatized to increasing concentrations of this compound.

-

Decolorization Assay: The decolorization ability of the microbial culture is assessed by measuring the decrease in absorbance of the dye solution at its maximum wavelength using a UV-Vis spectrophotometer.

-

Optimization of Degradation Conditions: The effects of various physicochemical parameters, such as pH, temperature, initial dye concentration, and the presence of co-substrates, on the degradation rate are investigated to determine the optimal conditions.

-

Analysis of Degradation Products: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to identify the metabolic intermediates and final products of biodegradation.[2][3]

Abiotic Degradation Studies:

-

Preparation of Reaction Solutions: Aqueous solutions of this compound of known concentrations are prepared.

-

Degradation Experiments: The solutions are subjected to various abiotic treatments. For photolysis, the solution is exposed to a UV lamp. For oxidation, reagents like hydrogen peroxide or Fenton's reagent are added.

-

Kinetic Studies: Samples are collected at different time intervals, and the concentration of the dye is measured to determine the degradation kinetics.

-

Product Identification: The degradation products are identified using chromatographic and spectroscopic techniques.

Caption: Logical flow of experimental protocols for fate assessment.

Conclusion

While specific data on the environmental fate of this compound is scarce, a reasonable assessment of its likely behavior can be inferred from the extensive research on other multi-azo dyes. It is anticipated that this compound is susceptible to microbial degradation through the cleavage of its azo bonds, leading to the formation of aromatic amines. Abiotic degradation processes may also contribute to its transformation in the environment. The potential ecotoxicity of the parent dye and its degradation products warrants further investigation to fully understand its environmental risk. The experimental protocols outlined in this guide provide a framework for conducting such much-needed research.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Enzyme-mediated bacterial biodegradation of an azo dye (C.I. Acid blue 113): reuse of treated dye wastewater in post-tanning operations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biodecolourisation of Reactive Red 120 as a Sole Carbon Source by a Bacterial Consortium—Toxicity Assessment and Statistical Optimisation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: C.I. Acid Brown 120 Staining for Histological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 120 is an anionic acid dye that can be utilized in histological staining procedures. In accordance with the principles of acid dye staining, it binds to cationic (basic) components within tissue sections, primarily proteins in the cytoplasm and connective tissue. This electrostatic interaction allows for the visualization and differentiation of various tissue constituents. The intensity of the staining is largely dependent on the pH of the staining solution; a more acidic environment increases the number of positively charged groups on tissue proteins, leading to a stronger binding of the anionic dye.[1][2]

These application notes provide a representative protocol for the use of this compound as a counterstain in histology. It is important to note that optimization of specific parameters will be necessary for different tissue types and experimental conditions.

Mechanism of Action

The fundamental principle behind this compound staining is the electrostatic attraction between the negatively charged sulfonic acid groups of the dye molecule and the positively charged amino groups of proteins within the tissue.[2] At an acidic pH, the amino groups of proteins are protonated, resulting in a net positive charge, which facilitates the binding of the anionic dye. This interaction provides a colored stain to cytoplasmic and extracellular components, offering contrast to nuclear stains like hematoxylin.

Experimental Protocols

The following is a generalized protocol for the use of this compound as a cytoplasmic counterstain.

Materials:

-

This compound dye powder

-

Distilled water

-

1% Acetic acid solution

-

Harris' Hematoxylin (or other suitable nuclear stain)

-

1% Acid Alcohol

-

Graded alcohols (70%, 95%, 100%)

-

Xylene (or a xylene substitute)

-

Permanent mounting medium

-

Deparaffinized and rehydrated tissue sections on slides

Protocol Steps:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or a substitute) for 2 changes of 5 minutes each.

-

Transfer slides through 2 changes of 100% alcohol for 3 minutes each.

-

Transfer slides through 2 changes of 95% alcohol for 3 minutes each.

-

Transfer slides to 70% alcohol for 3 minutes.

-

Rinse gently in running tap water.[2]

-

-

Nuclear Staining:

-

Stain in Harris' Hematoxylin for 5-10 minutes.

-

Wash in running tap water for 1-5 minutes.

-

Differentiate in 1% Acid Alcohol with a few quick dips until the cytoplasm is pale pink.

-

Wash in running tap water.

-

"Blue" the sections in Scott's tap water substitute or a weak alkaline solution.

-

Wash in running tap water for 5 minutes.[2]

-

-

This compound Counterstaining:

-

Prepare a working staining solution of this compound (refer to Table 1 for concentration and pH recommendations).

-

Immerse slides in the this compound staining solution for 1-5 minutes. The optimal time will depend on the desired staining intensity.

-

Briefly rinse in distilled water to remove excess stain.[2]

-

-

Differentiation (Optional):

-

For finer control over staining intensity, briefly rinse the slides in a 0.2% acetic acid solution for 10-30 seconds to remove non-specific background staining.[1]

-

-

Dehydration and Mounting:

Expected Results:

-

Nuclei: Blue/Purple (from Hematoxylin)

-

Cytoplasm, muscle, and connective tissue: Shades of brown

Data Presentation: Optimization Parameters

The following table provides suggested starting ranges for the key parameters in the this compound staining protocol. It is crucial to optimize these parameters for your specific tissue and application.

| Parameter | Recommended Starting Range | Purpose |

| Dye Concentration | 0.1% - 1.0% (w/v) in distilled water | Directly impacts staining intensity. Higher concentrations lead to darker staining. |

| pH of Staining Solution | 4.5 - 5.5 | A lower pH increases the positive charge of tissue proteins, enhancing dye binding.[1] Adjust with 1% acetic acid. |

| Staining Time | 1 - 5 minutes | The duration of exposure to the dye affects the depth of the color. |

| Differentiation Time | 10 - 30 seconds in 0.2% acetic acid | Removes excess, non-specifically bound dye to improve contrast.[1] |

Table 1: Recommended starting ranges for optimization of this compound staining.

Visualizations

Staining Workflow

Caption: General workflow for this compound histological staining.

Mechanism of Staining

Caption: Electrostatic interaction between acid dye and tissue proteins.

References

Evaluating C.I. Acid Brown 120 as a Fluorescent Probe for Cell Imaging: A General Framework

Disclaimer: Extensive literature searches did not yield any evidence of C.I. Acid Brown 120 being used as a fluorescent probe in cell imaging. Its primary documented application is as a dye in the textile and leather industries. Therefore, this document provides a general framework and hypothetical protocols for evaluating a novel, uncharacterized chemical compound as a potential fluorescent probe for cell imaging, using the user's request for this compound as a template. All data presented in the tables are hypothetical and for illustrative purposes only.

Application Notes

The discovery and characterization of new fluorescent probes are pivotal for advancing biological research and drug development. A robust fluorescent probe should exhibit strong brightness, high photostability, low cytotoxicity, and specific localization to cellular compartments or molecules of interest. This document outlines a comprehensive approach to assess a novel compound, "Hypothetical Dye X," for its suitability in live-cell imaging applications. The workflow encompasses the characterization of its photophysical properties, evaluation of its impact on cell viability, and the development of a reliable staining protocol for microscopic imaging.

Data Presentation

Table 1: Hypothetical Photophysical Properties of "Hypothetical Dye X"

| Property | Value |

| Absorption Maximum (λabs) | 488 nm |

| Emission Maximum (λem) | 520 nm |

| Molar Extinction Coefficient | 75,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.60 |

| Photostability (t₁/₂) | 180 seconds |

| Solubility | >10 mM in DMSO, <1 µM in PBS |

Table 2: Hypothetical Cytotoxicity of "Hypothetical Dye X" (IC50 Values)

| Cell Line | Incubation Time (24h) | Incubation Time (48h) |

| HeLa | 75 µM | 50 µM |

| HEK293 | > 100 µM | 85 µM |

| A549 | 60 µM | 40 µM |

Table 3: Hypothetical Staining Characteristics of "Hypothetical Dye X" in Live HeLa Cells

| Concentration | Incubation Time | Localization | Signal-to-Noise Ratio |

| 1 µM | 15 min | Cytoplasmic | 5:1 |

| 5 µM | 15 min | Cytoplasmic, Nuclear | 12:1 |

| 5 µM | 30 min | Bright Nuclear | 15:1 |

| 10 µM | 30 min | Nuclear, visible precipitates | 10:1 |

Experimental Protocols

Protocol 1: Determination of Photophysical Properties

This protocol outlines the steps to characterize the basic spectral properties of a new fluorescent dye.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of "Hypothetical Dye X" in dimethyl sulfoxide (DMSO).

-

Preparation of Working Solutions: Serially dilute the stock solution in a relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a concentration range of 1-10 µM.

-

Absorption Spectroscopy:

-

Use a UV-Vis spectrophotometer to measure the absorption spectrum from 300 nm to 700 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer to measure the emission spectrum by exciting the dye at its λabs.

-

Identify the wavelength of maximum emission (λem).

-

Measure the excitation spectrum by setting the emission detector at the λem.

-

-

Quantum Yield Determination:

-

Measure the fluorescence intensity of the dye solution and a reference standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95).

-

Calculate the quantum yield using the comparative method.

-

-

Photostability Assessment:

-

Continuously illuminate a sample of the dye using the excitation wavelength on a fluorescence microscope.

-

Measure the fluorescence intensity over time until it bleaches to half of its initial value (t₁/₂).

-

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.[1]

-

Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., HeLa) at a density of 1 x 10⁴ cells per well and incubate for 24 hours.[1]

-

Treatment: Prepare various concentrations of "Hypothetical Dye X" in the cell culture medium. Replace the existing medium with the treatment solutions and incubate for 24 or 48 hours.[1]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) from the dose-response curve.[1]

Protocol 3: Live-Cell Imaging

This protocol details the steps for staining and imaging live cells with "Hypothetical Dye X".

-

Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes or coverslips and grow to 70-80% confluency.

-

Preparation of Staining Solution: Dilute the stock solution of "Hypothetical Dye X" in pre-warmed culture medium to the desired final concentration (e.g., 1-5 µM).

-

Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the staining solution and wash the cells three times with pre-warmed PBS or live-cell imaging solution.

-

Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with appropriate filters for the dye's excitation and emission spectra. Acquire images using a high-sensitivity camera.

Visualizations

Caption: Overall workflow for characterizing a new fluorescent probe.

Caption: Hypothetical signaling pathway involving nuclear translocation.

Caption: Step-by-step workflow for live-cell staining.

References

Application Notes and Protocols: Thioflavin T for Detecting Protein Aggregation in Solution

Note: A comprehensive search of scientific literature and commercial resources did not yield any information on the use of C.I. Acid Brown 120 for the detection of protein aggregation in solution. Therefore, this document provides detailed application notes and protocols for a widely accepted and validated alternative, Thioflavin T (ThT) .

Introduction to Thioflavin T (ThT) for Protein Aggregation Detection

Thioflavin T (ThT) is a benzothiazole salt that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils, which are a common form of protein aggregates.[1][2] In its free form in solution, ThT has a low quantum yield and emits weak fluorescence. However, when it binds to the cross-β structure of protein aggregates, its rotation is restricted, leading to a significant increase in its fluorescence quantum yield and a characteristic blue shift in its emission spectrum. This property makes ThT a valuable and widely used tool for monitoring protein aggregation kinetics in real-time, as well as for quantifying the extent of aggregation in a sample.[3]

Key Features of the ThT Assay:

-

Specificity: Preferentially binds to amyloid-like fibrillar aggregates rich in β-sheet structures.

-